9-phenyl-6-sulfanylidene-3H-purin-2-one
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Overview
Description
9-phenyl-6-sulfanylidene-3H-purin-2-one is a heterocyclic compound with a purine core structure It is characterized by the presence of a phenyl group at the 9th position and a sulfanylidene group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-phenyl-6-sulfanylidene-3H-purin-2-one typically involves the reaction of appropriate purine derivatives with phenyl and sulfanylidene substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-phenyl-6-sulfanylidene-3H-purin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
9-phenyl-6-sulfanylidene-3H-purin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-phenyl-6-sulfanylidene-3H-purin-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 9-methyl-6-sulfanylidene-3H-purin-2-one
- 8-methylsulfanyl-9-phenyl-6-sulfanylidene-3H-purin-2-one
- JAK3 Inhibitor VIII, NSC114792
Uniqueness
9-phenyl-6-sulfanylidene-3H-purin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
5444-44-0 |
---|---|
Molecular Formula |
C11H8N4OS |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
9-phenyl-6-sulfanylidene-3H-purin-2-one |
InChI |
InChI=1S/C11H8N4OS/c16-11-13-9-8(10(17)14-11)12-6-15(9)7-4-2-1-3-5-7/h1-6H,(H2,13,14,16,17) |
InChI Key |
XNSVYORQDHFRNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2NC(=O)NC3=S |
Origin of Product |
United States |
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